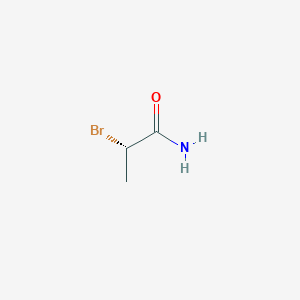

(s)-2-Bromopropanamide

Description

Significance of Chiral Bromoamides in Organic Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in fields like pharmacology. springernature.comchiralpedia.com Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. shu.ac.uk This necessitates the development of methods for asymmetric synthesis, which is the synthesis of a compound that favors the formation of a specific stereoisomer. gd3services.com

Chiral bromoamides, a class of compounds that includes (S)-2-Bromopropanamide, are highly significant in this context. They serve as versatile intermediates in enantioselective reactions, allowing for the construction of stereochemically defined molecules. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups at the chiral center. researchgate.net The amide group can also influence the stereochemical outcome of reactions and can be transformed into other functional groups.

The enantioselective introduction of alkyl groups is a crucial transformation in chemical synthesis due to the prevalence of chiral sp³-hybridized carbon stereocenters in pharmaceuticals and advanced materials. bohrium.com Chiral α-bromo amides are employed as electrophiles in transition metal-catalyzed cross-coupling reactions to create new carbon-carbon bonds with high enantioselectivity. bohrium.com These reactions provide access to a wide range of structurally diverse chiral molecules that would be difficult to synthesize using other methods.

Historical Context of this compound Research

The development of research on this compound is intertwined with the broader history of asymmetric synthesis and the use of α-haloacids and their derivatives. The foundational work on the stereochemistry of nucleophilic substitution reactions laid the groundwork for understanding how chiral molecules like this compound would behave in chemical transformations. Early methods for the preparation of α-bromo acids, such as the Hell-Volhard-Zelinsky reaction, provided access to the racemic precursors of chiral bromoamides.

Subsequent advancements focused on the resolution of these racemic mixtures or the development of stereoselective synthetic routes to obtain enantiomerically pure compounds. For instance, methods for the enantioselective synthesis of α-amino amides have been developed that utilize related chiral bromo-nitro compounds. rsc.org Research from the early 1990s already explored the enantioselective reactions of 2-bromopropanamides with various amines. nih.gov More recent research has focused on the application of this compound and other chiral bromoamides in sophisticated catalytic systems, such as nickel-catalyzed asymmetric alkylations, to achieve high levels of stereocontrol. nih.gov

Scope and Research Objectives Pertaining to this compound

The primary research objective concerning this compound is its application as a chiral building block in organic synthesis. sigmaaldrich.com Researchers aim to utilize its inherent chirality to construct complex target molecules with specific stereochemistry. This is particularly important in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its three-dimensional structure. etprotein.comchemicalbook.com

Key research goals involving this compound include:

Synthesis of Bioactive Molecules: It is used as an intermediate in the synthesis of pharmaceuticals, such as analgesics and antipyretics, and agrochemicals, including herbicides and fungicides. ontosight.aietprotein.comchemicalbook.com

Development of New Synthetic Methodologies: Researchers are continuously exploring new ways to use this compound in novel chemical reactions. This includes its use in stereocontrolled cyclization reactions and as a precursor for generating other chiral synthons. researchgate.net

Asymmetric Catalysis: this compound and its derivatives are used to probe the mechanisms and effectiveness of new chiral catalysts and asymmetric transformations. bohrium.comnih.gov For example, it has been used in studies of enantioselective reactions promoted by various reagents to understand the factors that control stereoselectivity. researchgate.net

Peptide and Polymer Synthesis: The compound serves as a building block in the synthesis of complex molecules like peptides and specialized polymers. ontosight.aietprotein.com

In essence, the research surrounding this compound is driven by the continuous need for efficient and selective methods to produce enantiomerically pure compounds that are vital for advancements in medicine, agriculture, and materials science. etprotein.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

41137-34-2 |

|---|---|

Molecular Formula |

C3H6BrNO |

Molecular Weight |

151.99 g/mol |

IUPAC Name |

(2S)-2-bromopropanamide |

InChI |

InChI=1S/C3H6BrNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)/t2-/m0/s1 |

InChI Key |

AUHYZQCEIVEMFH-REOHCLBHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)Br |

Canonical SMILES |

CC(C(=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Bromopropanamide

Stereoselective Synthesis Approaches

The paramount challenge in synthesizing (S)-2-bromopropanamide lies in controlling the stereochemistry at the C2 position. Researchers have devised several strategies to achieve high enantiomeric purity.

Asymmetric Bromination Techniques

Asymmetric bromination introduces a bromine atom into a prochiral substrate in an enantioselective manner. While direct asymmetric bromination of propanamide itself is not a commonly reported high-yield method, the principles of organocatalytic asymmetric α-halogenation offer a promising avenue. For instance, the use of chiral catalysts, such as C2-symmetric diphenylpyrrolidine or imidazolidine (B613845) derivatives, has been successful in the enantioselective α-bromination of aldehydes and ketones. rsc.org These catalysts create a chiral environment around the substrate, directing the attack of the brominating agent to one face of the molecule, thus favoring the formation of one enantiomer. Although not specifically detailed for propanamide, this approach highlights a potential strategy for the direct, stereocontrolled synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis

A widely employed and effective strategy for stereoselective synthesis involves the use of chiral auxiliaries. dntb.gov.uarsc.org These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. In the context of this compound synthesis, a chiral auxiliary can be attached to a propionyl moiety. Subsequent bromination of this complex would proceed with high diastereoselectivity due to the steric influence of the auxiliary.

One notable example involves the use of Evans oxazolidinones as chiral auxiliaries. The propionyl group is first attached to the chiral oxazolidinone. The resulting N-acyloxazolidinone can then be brominated, with the bulky auxiliary directing the bromine to the opposite face, leading to a high diastereomeric excess of the desired (S)-configuration. Subsequent cleavage of the auxiliary yields the enantiomerically enriched this compound. Similarly, other chiral auxiliaries, such as those derived from pseudoephedrine or phenylglycinol, have been successfully used to control stereochemistry in related α-halo amide syntheses. rsc.org

A study by Ward and co-workers demonstrated that diastereomeric α-bromoamides derived from Oppolzer's camphorsultam undergo epimerization in the presence of potassium bromide, favoring the formation of the (R)-isomer where the bromine is on the less hindered face. nih.gov This principle of dynamic kinetic resolution (DKR), where a rapidly equilibrating mixture of diastereomers reacts with a chiral reagent or catalyst to favor one product, is a powerful tool in stereoselective synthesis. dntb.gov.uanih.gov

Enantioselective Catalysis in this compound Production

Enantioselective catalysis offers an elegant and atom-economical approach to chiral molecules. wikipedia.org This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples of enantioselective catalysis for the direct production of this compound are not extensively documented, related transformations provide a strong conceptual basis.

For instance, enantioselective catalytic methods have been developed for the synthesis of other α-halogenated compounds. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been shown to be effective in the enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones. organic-chemistry.org This approach could potentially be adapted for the kinetic resolution of racemic 2-bromopropanamide (B1266602) or for the direct asymmetric bromination of a suitable precursor.

Furthermore, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.gov Chiral NHCs have been used in the enantioselective synthesis of various compounds, and their application in the asymmetric α-halogenation of amide precursors represents a promising area of research for the direct synthesis of this compound.

Precursor Chemistry and Reaction Pathways

The synthesis of this compound often begins with readily available chiral starting materials, most notably L-alanine. This approach leverages the inherent chirality of the amino acid to establish the desired stereocenter.

Synthesis from L-Alanine Derivatives

The process generally involves treating L-alanine with a source of bromide, such as sodium bromide or potassium bromide, in the presence of a strong acid like hydrobromic acid. youtube.com Subsequent addition of a diazotizing agent, such as sodium nitrite, generates the unstable diazonium salt. This intermediate then undergoes nucleophilic substitution by the bromide ion to yield (S)-2-bromopropanoic acid. youtube.com The reaction conditions, particularly temperature, must be carefully controlled to minimize racemization. youtube.com

Once (S)-2-bromopropanoic acid is obtained, it can be converted to the corresponding acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂). nih.govresearchgate.net This acyl chloride is a reactive intermediate that can then be readily converted to the amide.

Amidation Reactions for Propanamide Formation

The final step in the synthesis of this compound from its corresponding acid derivative is the formation of the primary amide. This is typically achieved through an amidation reaction.

The most common method involves the reaction of (S)-2-bromopropanoyl chloride with ammonia (B1221849). researchgate.net This is a straightforward and generally high-yielding reaction. The acyl chloride is highly electrophilic and readily reacts with the nucleophilic ammonia to form the stable amide bond.

Alternatively, other amidation methods can be employed. For instance, the carboxylic acid can be activated using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of ammonia. While effective, these methods are often more complex and may not be necessary for the synthesis of the primary amide.

The table below summarizes the key reaction steps starting from L-alanine:

| Step | Reactants | Reagents | Product | Key Consideration |

| 1 | L-Alanine | NaNO₂, HBr/NaBr | (S)-2-Bromopropanoic Acid | Retention of configuration |

| 2 | (S)-2-Bromopropanoic Acid | SOCl₂ | (S)-2-Bromopropanoyl Chloride | Formation of reactive intermediate |

| 3 | (S)-2-Bromopropanoyl Chloride | NH₃ | This compound | Amide bond formation |

Optimization of Synthetic Protocols

Yield Enhancement Strategies

Maximizing the yield of this compound involves the careful selection and optimization of reaction parameters, including catalysts, solvents, reagents, and reaction conditions.

Strategies to enhance yield often focus on the optimization of the reaction medium and base. In related syntheses of amide compounds, various bases and solvents have been screened to determine the optimal conditions for cyclization reactions. For instance, a study on the synthesis of spirobarbiturate piperidin-2-ones, which involves a cascade aza-Michael/Michael cyclization, demonstrated that the choice of base and solvent significantly impacts the reaction yield. While bases like sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3), and potassium hydrogen phosphate (B84403) (K2HPO4) resulted in lower yields, potassium carbonate (K2CO3) proved to be more effective. Among the solvents tested—including chloroform (B151607) (CHCl3), toluene, dichloroethane (DCE), and tetrahydrofuran (B95107) (THF)—acetonitrile (CH3CN) provided the best results. sioc-journal.cn Further optimization of the stoichiometry of the reactants and the base also plays a critical role in maximizing product formation. sioc-journal.cn

Another key strategy for yield enhancement is the adoption of modern manufacturing technologies like continuous flow synthesis. For the synthesis of a related compound, N-benzyl-2-bromopropanamide, a continuous flow process demonstrated a high yield of 91%. smolecule.com Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved consistency and higher yields compared to traditional batch processes. A comparative analysis for the synthesis of 2-bromo-N,N-dimethylpropanamide highlights the advantages of continuous flow, showing yields of 85–90%, compared to 78–88% for conventional batch halogenation methods.

Table 1: Effect of Base and Solvent on the Yield of a Related Cascade Cyclization Reaction

| Entry | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | K2CO3 | CH2Cl2 | 58 | sioc-journal.cn |

| 2 | Na2CO3 | CH2Cl2 | Reduced Yield | sioc-journal.cn |

| 3 | Cs2CO3 | CH2Cl2 | Reduced Yield | sioc-journal.cn |

| 4 | K2HPO4 | CH2Cl2 | Reduced Yield | sioc-journal.cn |

| 5 | K2CO3 | CH3CN | 69 | sioc-journal.cn |

| 6 | K2CO3 | CHCl3 | Reduced Yield | sioc-journal.cn |

| 7 | K2CO3 | Toluene | Reduced Yield | sioc-journal.cn |

| 8 | K2CO3 | DCE | Reduced Yield | sioc-journal.cn |

| 9 | K2CO3 | THF | Reduced Yield | sioc-journal.cn |

| 10 | K2CO3 (1.5 equiv) | CH3CN | 83 | sioc-journal.cn |

Stereochemical Control and Enantiopurity Improvement

Achieving a high degree of stereochemical control is paramount in the synthesis of the chiral molecule this compound. Several advanced strategies are employed to produce the desired enantiomer with high purity.

One of the most direct methods for obtaining enantiomerically pure this compound is through the use of a chiral precursor. The synthesis can start from natural α-amino acids, such as (L)-alanine. This process involves diazotization-halogenation followed by carboxy-activation, which proceeds with retention of configuration, yielding the corresponding (S)-2-bromoacid and subsequently the (S)-2-bromoamide with high enantiomeric purity. semanticscholar.org

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture of α-bromoamides. Haloalkane dehalogenases (HLDs) have been shown to be highly effective for this purpose. These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond and exhibit high enantioselectivity, preferentially reacting with the (R)-enantiomer of α-bromoamides. This leaves the desired (S)-enantiomer unreacted and thus enantiomerically enriched. researchgate.net Studies have demonstrated that this method can achieve high enantioselectivity (E value > 200) for several α-bromoamides, resulting in optically pure (S)-α-bromoamides with good isolated yields (31–50%). researchgate.net

To overcome the 50% theoretical yield limit of conventional kinetic resolution, dynamic kinetic resolution (DKR) processes have been developed. A DKR process combines the enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% conversion of the racemic starting material into a single, desired enantiomer. researchgate.net

The stereochemical outcome of reactions involving this compound can also be controlled by the choice of reagents. For example, in nucleophilic substitution reactions with amines, the use of soluble silver(I) salts as promoters typically leads to an inversion of configuration, yielding (R)-2-aminopropanamides. In contrast, employing insoluble silver(I) oxide (Ag2O) as a promoter results in retention of configuration, affording the (S)-2-aminopropanamide. semanticscholar.org

Table 2: Enantioselective Kinetic Resolution of Racemic α-Bromoamides using Haloalkane Dehalogenases

| Enzyme Source | Substrate | Enantioselectivity (E value) | Yield of (S)-amide | Reference |

|---|---|---|---|---|

| Multiple HLDs | Various α-bromoamides | > 200 | 31-50% | researchgate.net |

Industrial Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and requires careful consideration of scalability, cost-effectiveness, safety, and regulatory compliance.

One of the primary challenges in the industrial synthesis of chiral compounds is maintaining high stereoselectivity and enantiomeric purity at a large scale. scirea.org The methods that work well in a lab may not be directly transferable to a production environment. For enzymatic resolutions, factors such as enzyme stability, activity under industrial conditions (e.g., high substrate concentrations), and the cost of the biocatalyst become critical. researchgate.net

The choice of manufacturing technology is pivotal. As mentioned, continuous flow reactors are increasingly favored over traditional batch reactors for industrial production. They offer enhanced safety by minimizing the volume of hazardous materials at any given time, better heat transfer to control exothermic reactions, and improved consistency, which is crucial for meeting stringent quality standards. This shift in technology necessitates a different approach to process design and optimization.

Process safety is a paramount concern in the chemical industry, particularly when dealing with reactive intermediates like bromoamides. A thorough thermal hazard analysis is essential to identify potential risks of thermal runaway. researchgate.net Instruments such as the Advanced Reactive System Screening Tool (ARSST) and Reaction Calorimeters (RC1) are employed to gather critical safety data, which informs the design of safe operating procedures and emergency relief systems. researchgate.net The implementation of robust process safety management (PSM) systems, while costly, is essential to prevent major incidents that can have devastating consequences for a company and the industry. aiche.orgprocess-improvement-institute.com

Cost-effectiveness is another major driver in industrial synthesis. The high cost of chiral catalysts or enzymes can be a significant barrier. scirea.org Therefore, process optimization aims not only to maximize yield but also to minimize the consumption of expensive reagents and energy. Efficient purification methods, such as distillation over more labor-intensive recrystallization, and automated solvent recovery systems are implemented to reduce operational costs.

Finally, waste management and environmental impact are critical considerations. The development of greener synthetic routes with higher atom economy and the use of less hazardous solvents are key objectives in modern industrial chemistry.

Table 3: Comparison of Laboratory vs. Industrial Synthesis for a Related Bromoamide

| Aspect | Laboratory Method | Industrial Method | Reference |

|---|---|---|---|

| Reactor Type | Batch | Continuous Flow | |

| Purification | Recrystallization | Distillation | |

| Throughput | 10–100 g/day | 50–100 kg/day | |

| Solvent Recovery | Manual | Automated systems (~90% recovery) | |

| Yield | 70-88% | 85-90% |

S 2 Bromopropanamide As a Chiral Building Block

Role in Asymmetric Synthesis

The utility of (S)-2-Bromopropanamide in asymmetric synthesis is primarily attributed to its ability to act as a chiral electrophile. The stereogenic center bearing the bromine atom allows for the transfer of chirality to new molecules in a controlled manner, leading to the formation of enantiomerically enriched products.

Construction of Chiral Centers

This compound serves as an effective reagent for the introduction of a chiral propionamide moiety, thereby establishing a new stereocenter. In nucleophilic substitution reactions, the incoming nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of configuration (SN2 mechanism). This predictable stereochemical outcome is crucial for the synthesis of target molecules with a specific three-dimensional arrangement.

For instance, the reaction of this compound with various nucleophiles, such as amines, thiolates, and carbanions, allows for the creation of a diverse range of chiral α-substituted propanamides. These products can then be further elaborated into more complex chiral molecules. The efficiency of chirality transfer is often high, leading to products with excellent enantiomeric excess.

Table 1: Examples of Chiral Center Construction using this compound This is an interactive data table. You can sort and filter the data.

| Nucleophile | Product | Application of Product |

|---|---|---|

| Benzylamine | (R)-N-Benzyl-2-aminopropanamide | Precursor for chiral ligands |

| Sodium thiophenoxide | (R)-2-(Phenylthio)propanamide | Intermediate in bioactive molecule synthesis |

| Malonic ester enolate | Diethyl (R)-2-(1-amino-1-oxopropan-2-yl)malonate | Building block for amino acids |

Stereoselective Formation of C-C Bonds

The electrophilic nature of this compound is also harnessed in the stereoselective formation of carbon-carbon bonds. Reactions with organometallic reagents or enolates proceed with a high degree of stereocontrol, dictated by the existing chiral center in the propanamide.

The diastereoselective alkylation of enolates with this compound has been a key strategy in the synthesis of molecules with multiple stereocenters. The approach of the enolate to the electrophilic carbon is influenced by steric and electronic factors, often leading to the preferential formation of one diastereomer. The resulting products, containing newly formed C-C bonds and preserved chirality, are valuable intermediates in total synthesis.

Applications in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound provides a chiral entry point for the synthesis of various enantiomerically pure heterocyclic systems.

Aziridine and Oxirane Precursors

While direct conversion of this compound to aziridines or oxiranes is not a commonly reported primary application, its derivatives can serve as precursors. For example, the corresponding α-amino alcohol, obtained through reduction of the amide and substitution of the bromide, can be a precursor for chiral aziridines. Similarly, conversion to a chiral halohydrin derivative could pave the way for oxirane synthesis. The chirality originating from this compound is retained throughout these transformations, yielding chiral three-membered rings.

Formation of Nitrogen-Containing Heterocycles

A significant application of this compound lies in the synthesis of larger nitrogen-containing heterocycles. The amide functionality and the reactive bromide offer two points for cyclization reactions. Intramolecular cyclization of derivatives of this compound, where a nucleophilic group is tethered to the nitrogen or another part of the molecule, can lead to the formation of chiral lactams, piperidines, and other heterocyclic scaffolds.

For example, a molecule containing a primary amine at a suitable distance from the electrophilic carbon of a derivative of this compound can undergo intramolecular SN2 reaction to form a cyclic amine. The stereochemistry of the newly formed ring is directly influenced by the stereocenter of the starting material.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound Derivatives This is an interactive data table. You can sort and filter the data.

| Derivative of this compound | Heterocycle Formed | Ring Size |

|---|---|---|

| N-(3-aminopropyl)-(S)-2-bromopropanamide | (S)-3-Methylpiperazin-2-one | 6 |

| (S)-2-Bromo-N-(2-hydroxyethyl)propanamide | (S)-3-Methylmorpholin-2-one | 6 |

Derivatization and Functionalization Reactions

The versatility of this compound as a chiral building block is further enhanced by the array of derivatization and functionalization reactions it can undergo. These transformations allow for the introduction of various functional groups and the extension of the carbon skeleton, all while preserving the crucial stereochemical information.

The primary amide group can be hydrolyzed to the corresponding carboxylic acid, (S)-2-bromopropanoic acid, or reduced to the amine, (S)-2-bromopropan-1-amine. These derivatives open up new avenues for synthetic manipulations, such as peptide couplings or further alkylations.

The bromine atom can be displaced by a wide range of nucleophiles, as mentioned earlier, leading to a vast library of chiral α-substituted propanamides. Furthermore, the carbon backbone can be modified through reactions at the α-position, for example, by deprotonation followed by reaction with an electrophile, although this can risk racemization if not performed under carefully controlled conditions.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in this compound is susceptible to displacement by a wide array of nucleophiles, a characteristic reaction of alpha-halo amides. This reactivity allows for the introduction of various functionalities at the chiral center, leading to the synthesis of diverse chiral molecules such as α-amino amides. The stereochemical outcome of these substitution reactions is highly dependent on the reaction conditions and the nucleophile employed.

Common nucleophiles that react with this compound and its derivatives include primary, secondary, and tertiary amines, as well as oxygen-based nucleophiles like methanol. These reactions typically proceed with high yields and stereoselectivity. For instance, the reaction of N-substituted (S)-2-bromopropanamides with amines or methanol can lead to the corresponding alaninamide or methoxypropanamide derivatives. The choice of promoter, such as soluble silver salts (e.g., AgOTf) or solid silver(I) oxide (Ag₂O), can dictate the stereochemical course of the reaction, leading to either inversion or retention of configuration. wikipedia.org

Detailed research has shown that the reaction of N-substituted (S)-2-bromopropanamides with various nucleophiles can be finely tuned to achieve desired stereochemical outcomes. The following table summarizes representative nucleophilic substitution reactions on derivatives of this compound.

| Substrate | Nucleophile | Promoter/Conditions | Product | Stereochemical Outcome | Yield |

|---|---|---|---|---|---|

| (S)-N-Phenyl-2-bromopropanamide | Diethylamine (Et₂NH) | Ag₂O | (S)-N-Phenyl-2-(diethylamino)propanamide | Retention | High |

| (S)-N-Phenyl-2-bromopropanamide | Diethylamine (Et₂NH) | AgOTf | (R)-N-Phenyl-2-(diethylamino)propanamide | Inversion | High |

| (S)-N-Phenyl-2-bromopropanamide | Triethylamine (Et₃N) | AgOTf | (S)-N-Phenyl-2-(triethylammonio)propanamide triflate | Retention | High |

| (S)-N-Phenyl-2-bromopropanamide | Methanol (MeOH) | Ag₂O | (S)-N-Phenyl-2-methoxypropanamide | Retention | High |

| (S)-N-Phenyl-2-bromopropanamide | Methanol (MeOH) | AgOTf | (R)-N-Phenyl-2-methoxypropanamide | Inversion | High |

Stereoretentive and Stereoinvertive Transformations

A key advantage of using this compound as a chiral building block is the ability to control the stereochemistry at the alpha-carbon during nucleophilic substitution reactions. Depending on the chosen reagents and reaction mechanism, the transformation can proceed with either retention or inversion of the original (S)-configuration.

Stereoinvertive Transformations (Sₙ2 Mechanism): In the absence of specific promoters, nucleophilic substitution at the alpha-carbon of this compound typically proceeds via an Sₙ2 mechanism. This mechanism involves a backside attack by the nucleophile, which leads to an inversion of the stereochemical configuration. For example, the reaction of this compound with a nucleophile like sodium azide would be expected to yield (R)-2-azidopropanamide. The use of soluble silver salts, such as silver trifluoromethanesulfonate (AgOTf), has been shown to promote this inversion pathway in reactions with amines and alcohols. The silver ion coordinates with the bromine atom, facilitating its departure as a leaving group and opening the path for a backside nucleophilic attack. wikipedia.org

Stereoretentive Transformations: Achieving retention of configuration in a nucleophilic substitution reaction is less common but can be accomplished through specific mechanistic pathways. One method involves a double inversion, though this is often a two-step process. A more direct approach for this compound derivatives involves the use of solid silver(I) oxide (Ag₂O) as a promoter. wikipedia.org In the presence of Ag₂O, the reaction of N-substituted (S)-2-bromopropanamides with nucleophiles such as diethylamine or methanol proceeds with retention of the (S)-configuration. wikipedia.org The proposed mechanism for this retention is thought to involve the surface of the solid Ag₂O, which may coordinate with both the leaving group and the incoming nucleophile, directing the substitution to occur from the same face. An interesting exception is the reaction with triethylamine in the presence of soluble Ag⁺, which also results in retention of configuration. wikipedia.org

The ability to selectively achieve either retention or inversion of stereochemistry significantly enhances the synthetic utility of this compound, allowing for the targeted synthesis of specific stereoisomers of amino acid derivatives and other chiral compounds.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Chiral alpha-halo amides, such as this compound, are attractive candidates for use as the electrophilic component in certain MCRs, providing a direct route to complex, stereochemically defined products.

While specific examples detailing the use of this compound itself in well-known MCRs like the Ugi or Passerini reactions are not extensively documented, the broader class of alpha-halo amides has been shown to participate in such transformations. The Passerini reaction, for example, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.orgorganic-chemistry.org

Furthermore, the development of novel MCRs has explored the use of various electrophiles. Given that alpha-halo amides are competent electrophiles, it is conceivable that this compound could participate in MCRs designed to utilize such substrates, leading to the direct synthesis of complex, chiral, peptide-like structures. This remains an area of potential for expanding the utility of this compound as a versatile chiral building block.

Reaction Mechanisms and Mechanistic Studies of S 2 Bromopropanamide

Elucidation of Stereochemical Pathways

The stereochemical outcome of reactions involving a chiral center is a critical aspect of mechanistic elucidation. For (S)-2-bromopropanamide, where the α-carbon is a stereocenter, nucleophilic substitution reactions are highly stereospecific. Consistent with the SN2 mechanism, these reactions proceed with a complete inversion of configuration at the α-carbon. libretexts.org

This phenomenon, known as Walden inversion, results from the geometric constraints of the SN2 transition state. masterorganicchemistry.com The incoming nucleophile must approach the electrophilic carbon from the side opposite to the bromine leaving group, a trajectory referred to as "backside attack". masterorganicchemistry.comkhanacademy.orgyoutube.com This approach is necessary to allow for effective overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO)—the σ* antibonding orbital—of the carbon-bromine bond. khanacademy.orgwikipedia.org As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom simultaneously breaks. chemicalnote.com This concerted process forces the three other substituents on the carbon to "flip" into the opposite configuration, much like an umbrella turning inside out in the wind. masterorganicchemistry.com

Therefore, if a reaction begins with the (S)-enantiomer of 2-bromopropanamide (B1266602), the resulting product will possess the (R)-configuration at that carbon center. This predictable stereochemical outcome is a hallmark of the SN2 pathway and is a crucial consideration in asymmetric synthesis where control of stereochemistry is paramount. libretexts.orgyoutube.com

Halogen-Amide Interactions in Reaction Intermediates

In the transition state of reactions involving this compound, non-covalent interactions can play a significant role in determining stability and reactivity. Specifically, the potential for halogen bonding between the bromine atom and the amide moiety (or other species) is an area of mechanistic interest. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom (known as a σ-hole) is attracted to a nucleophilic site, such as the oxygen or nitrogen of an amide group. nih.govdigitellinc.com

While the C-Br bond is breaking in the SN2 transition state, the bromine atom becomes more electron-rich. However, interactions involving the polarized halogen and the proximate amide group can influence the energy of the transition state. Theoretical and computational studies on related systems have shown that such intramolecular interactions can be significant. rsc.org For instance, the interaction between the bromine's σ-hole and the lone pair of electrons on the amide's oxygen could stabilize the transition state geometry. Conversely, repulsive electrostatic interactions could also occur. The nature of these interactions—whether stabilizing or destabilizing—depends heavily on the geometry of the transition state and the surrounding chemical environment. rsc.org These subtle halogen-amide interactions, while not covalent, are increasingly recognized as important factors in reaction mechanisms and molecular recognition. nih.govrsc.org

Kinetic and Thermodynamic Aspects of Transformations

The transformations of this compound are governed by the principles of chemical kinetics and thermodynamics. As the reactions typically follow an SN2 mechanism, the kinetics are bimolecular, meaning the rate of the reaction is dependent on the concentration of both the this compound substrate and the nucleophile. chemicalnote.comopenochem.orgpharmaguideline.com

The rate law can be expressed as: Rate = k[this compound][Nucleophile] openochem.org

Several factors influence the rate constant, k, as detailed in the table below. The reaction is generally under kinetic control, where the product that forms fastest is the major product. rsc.org This is because the SN2 reaction proceeds through a high-energy transition state without forming a stable intermediate, making the reaction effectively irreversible under many conditions. chemicalnote.com

| Factor | Effect on SN2 Reaction Rate | Rationale |

|---|---|---|

| Substrate Structure | Secondary halide (like 2-bromopropanamide) reacts slower than primary halides but faster than tertiary halides. | Steric hindrance around the electrophilic carbon impedes the backside attack of the nucleophile. Tertiary halides are generally unreactive via the SN2 pathway. wikipedia.orglibretexts.org |

| Nucleophile Strength | Stronger, more reactive nucleophiles increase the reaction rate. | The rate is directly proportional to the nucleophile's concentration and its intrinsic ability to donate its electron pair (nucleophilicity). openochem.orglibretexts.org |

| Leaving Group Ability | Better leaving groups increase the reaction rate. | The bromide ion (Br⁻) is a good leaving group because it is a weak base and can stabilize the negative charge. The C-Br bond is sufficiently weak to be broken in the concerted step. libretexts.org |

| Temperature | Increasing the temperature generally increases the reaction rate. | Provides the necessary activation energy for the reactants to reach the high-energy transition state. |

Solvent Effects on Reaction Outcomes

The choice of solvent has a profound impact on the rate and outcome of nucleophilic substitution reactions of this compound. Because the SN2 mechanism involves a single, concerted step with a charge-dispersed transition state, the solvent's primary role relates to its interaction with the nucleophile. nih.gov

Polar aprotic solvents are generally the preferred choice for SN2 reactions. These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) possess dipoles that can solvate the counter-ion (cation) of the nucleophilic salt, but they lack acidic protons and cannot form hydrogen bonds. quora.comlibretexts.org This leaves the anionic nucleophile relatively "naked" and unsolvated, significantly increasing its reactivity and thus accelerating the reaction rate. libretexts.org

Polar protic solvents (e.g., water, methanol, ethanol), in contrast, tend to slow down SN2 reactions. These solvents have O-H or N-H bonds and can act as hydrogen-bond donors. libretexts.org They form a "cage" of solvent molecules around the anionic nucleophile through strong hydrogen-bonding interactions. This solvation stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the substrate, thereby decreasing the reaction rate. nih.gov

The influence of the solvent on reaction efficiency is a critical practical consideration in the synthetic application of this compound.

| Solvent Type | Examples | Effect on SN2 Rate | Mechanism of Effect |

|---|---|---|---|

| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Increases Rate | Solvates the cation but not the anionic nucleophile. This "naked" nucleophile is more reactive. libretexts.orgquora.com |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Decreases Rate | Solvates and stabilizes the anionic nucleophile via hydrogen bonding, making it less available and less reactive. nih.govlibretexts.org |

| Nonpolar | Hexane, Benzene, Toluene | Very Slow / No Reaction | Reactants (especially ionic nucleophiles) often have poor solubility. Does not effectively stabilize the transition state. |

Theoretical and Computational Studies of S 2 Bromopropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide insights into electron distribution, molecular orbital energies, and the relative stabilities of different spatial arrangements of the atoms.

Electronic Structure Analysis

A detailed electronic structure analysis of (S)-2-bromopropanamide using methods like Density Functional Theory (DFT) would reveal key information about its reactivity and spectroscopic properties. aps.orgmdpi.comresearchgate.netresearchgate.net Such an analysis would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. However, specific studies presenting this data for this compound are not found in the surveyed literature.

Conformation Analysis and Conformational Isomers

The rotation around the single bonds in this compound allows for the existence of various conformational isomers. A thorough conformational analysis, typically performed using computational methods, would identify the most stable conformers and the energy barriers between them. researchgate.netfrontiersin.orgnih.govfrontiersin.orgresearchgate.net This information is crucial for understanding its behavior in different environments. Despite the importance of such studies, specific computational analyses of the conformational landscape of this compound have not been reported in the reviewed scientific literature.

Molecular Modeling of Reaction Pathways

Molecular modeling is instrumental in simulating the progression of chemical reactions, providing a virtual window into the energetic and structural changes that occur. usgs.govnih.govresearchgate.netmatlantis.comnih.gov

Transition State Characterization

For any chemical reaction involving this compound, such as nucleophilic substitution, identifying and characterizing the transition state is key to understanding the reaction mechanism and its kinetics. researchgate.netconicet.gov.argithub.ioucsb.edu Computational methods can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. While general principles of SN2 reactions involving alkyl halides are well-studied computationally, specific transition state characterizations for reactions of this compound are not documented in the available literature. nih.govresearchgate.net

Prediction of Stereoselectivity

Given that the molecule is chiral, predicting the stereoselectivity of its reactions is of significant interest. Computational modeling can be a powerful tool to predict whether a reaction will favor the formation of one stereoisomer over another by comparing the activation energies of the diastereomeric transition states. However, specific computational studies predicting the stereoselectivity of reactions involving this compound are not present in the surveyed literature.

Spectroscopic Data Interpretation through Computational Methods

Computational methods are widely used to complement experimental spectroscopic data, aiding in the assignment of signals and providing a deeper understanding of the underlying molecular structure and dynamics. researchgate.netdntb.gov.ua

Calculated spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can be compared with experimental spectra to confirm the structure of a molecule and its conformers. nih.govnist.govq-chem.comopenmopac.netmdpi.comyoutube.comscm.comdocbrown.infonih.gov For this compound, while experimental NMR data may exist, detailed computational studies aimed at interpreting these spectra are not found in the public domain. Such studies would involve calculating the magnetic shielding tensors for NMR spectroscopy or the Hessian matrix for vibrational frequencies. sciepub.comaps.org

Ligand-Binding Predictions and Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govfrontiersin.org This method involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of a protein and then using a scoring function to estimate the binding affinity for each pose. arxiv.org The goal is to identify the most stable binding mode, which is often the one with the lowest energy score. frontiersin.org For a molecule like this compound, docking studies could hypothetically be used to screen libraries of proteins to identify potential biological targets.

Following initial predictions from molecular docking, molecular dynamics (MD) simulations can offer a more detailed and dynamic view of the ligand-protein interactions. vu.nl MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. sciforschenonline.org This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The prediction of binding affinity, a measure of the strength of the interaction between a ligand and its target, is a central goal of these computational studies. nih.gov Various computational methods, from empirical scoring functions to more rigorous free energy calculations, are used to estimate this value. nih.gov Accurate prediction of binding affinity is a significant challenge in computational chemistry, but it is vital for prioritizing compounds in drug discovery pipelines. vu.nl

The table below summarizes common computational methods used for ligand-binding predictions and their applications. While these methods have not been specifically applied to this compound in published research, they represent the standard approaches for such an analysis.

| Computational Method | Description | Application in Ligand-Binding Prediction |

| Molecular Docking | Predicts the preferred orientation of a ligand to a second molecule to form a stable complex. frontiersin.orgnih.gov | Identification of potential binding poses and screening of large compound libraries against a protein target. semanticscholar.org |

| Scoring Functions | Mathematical methods used to approximate the binding affinity of a ligand to a protein. arxiv.org | Ranking and prioritizing candidate ligands based on their predicted binding strength. |

| Molecular Dynamics (MD) Simulations | A computational method for analyzing the physical movements of atoms and molecules. vu.nl | Assessing the stability of ligand-protein complexes, understanding the dynamic nature of interactions, and refining docked poses. sciforschenonline.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, important part of the system with quantum mechanics and the larger, surrounding part with molecular mechanics. sciforschenonline.org | Providing high-accuracy calculations for the ligand and its immediate interacting residues, especially for reactions or charge transfer. researchgate.net |

| Free Energy Calculations (e.g., FEP, TI) | Rigorous computational methods to calculate the free energy difference between two states, such as the bound and unbound states of a ligand. | Accurate prediction of binding affinities. |

In the absence of specific experimental or computational data for this compound, any discussion of its potential interactions remains speculative. The application of the computational methodologies described above would be a necessary first step in elucidating its potential biological targets and understanding its mechanism of action at a molecular level.

Analytical Methodologies for S 2 Bromopropanamide and Its Derivatives

Enantiomeric Purity Determination Techniques

Determining the enantiomeric excess (ee) of a chiral compound is essential for evaluating the effectiveness of enantioselective syntheses. Various methods are available, ranging from chromatographic separations to spectroscopic measurements.

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. jiangnan.edu.cn High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common modalities, utilizing a chiral stationary phase (CSP) to achieve separation. mdpi.com The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These diastereomeric complexes have different interaction energies, leading to different retention times and thus enabling their separation. mdpi.comnih.gov

For compounds like (S)-2-Bromopropanamide, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com The selection of the mobile phase is critical for optimizing resolution. In HPLC, normal-phase systems (e.g., hexane/isopropanol) or reversed-phase systems may be used, often with additives to improve peak shape and resolution. researchgate.net In GC, the analyte may require derivatization to increase its volatility and interaction with the CSP. nih.govosha.gov

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. Modern chiral chromatography methods are highly sensitive and can accurately determine ee values greater than 99%. thieme-connect.de

Table 1: Representative Chiral Chromatography Conditions for Amide Derivatives

| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

|---|---|---|

| Stationary Phase | Cellulose or Amylose derivatives on silica (B1680970) support (e.g., Chiralcel® OD-H, Lux® Cellulose-3) mdpi.com | Cyclodextrin derivatives (e.g., Rt-βDEXse) on a fused silica capillary column gcms.czlibretexts.org |

| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol mixtures; Ethanol; often with acidic or basic additives (e.g., TFA) | Helium or Hydrogen dnacih.com |

| Detector | UV-Vis Detector (e.g., at 210-220 nm for the amide chromophore) | Flame Ionization Detector (FID) dnacih.com |

| Typical Analyte | Underivatized this compound | May require derivatization to improve volatility |

| Principle | Differential interaction of enantiomers with the chiral stationary phase forming transient diastereomeric complexes nih.gov | Differential partitioning of volatile enantiomers between the carrier gas and the chiral stationary phase gcms.cz |

Spectroscopic techniques that rely on the differential interaction of enantiomers with polarized light, known as chiroptical methods, offer a means to determine enantiomeric excess without physical separation. nih.gov These methods include Optical Rotation (OR), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD). nih.gov

Optical Rotation (OR) measures the rotation of the plane of plane-polarized light by a chiral sample. The magnitude of rotation is proportional to the concentration of the chiral substance and the excess of one enantiomer over the other.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. nih.gov The CD signal is directly proportional to the enantiomeric excess. This technique is particularly useful for compounds containing a chromophore near the stereocenter.

Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD has shown significant promise as a general method for determining both ee and absolute configuration. nih.gov

Another advanced technique is Fluorescence-Detected Circular Dichroism (FDCD), which can offer higher sensitivity for certain classes of molecules, including enantiomeric amides. mdpi.com These spectroscopic methods are often rapid but may require calibration with enantiomerically pure standards. researchgate.net

Structural Characterization Techniques

Confirming the chemical structure and absolute configuration of this compound is accomplished using a combination of spectroscopic and diffraction methods.

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide definitive information about the connectivity of atoms.

¹H NMR: The proton spectrum would be expected to show a doublet for the methyl (CH₃) protons coupled to the adjacent methine (CH) proton, a quartet for the methine proton coupled to the methyl protons, and two broad singlets for the non-equivalent amide (NH₂) protons.

¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the methyl carbon, the methine carbon bearing the bromine atom, and the carbonyl carbon of the amide group. docbrown.info The chemical shift of the carbon attached to the bromine will be significantly influenced by the electronegativity of the halogen.

While standard NMR cannot distinguish between enantiomers, it can be used to determine enantiomeric purity by using a chiral solvating agent (CSA). libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, which have slightly different chemical shifts, allowing for their distinct signals to be resolved and integrated to calculate the enantiomeric ratio. libretexts.orgrsc.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Predicted ¹H NMR Shift (ppm) | Splitting Pattern | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| CH₃ | ~1.9 | Doublet | ~24 |

| CHBr | ~4.4 | Quartet | ~40 |

| C=O | - | - | ~173 |

| NH₂ | ~6.0 - 7.5 | Two Broad Singlets | - |

Note: These are estimated values based on analogous structures like 2-bromopropionic acid and 2-bromopropane. Actual values may vary. docbrown.infochemicalbook.comdocbrown.info

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through analysis of fragmentation patterns. researchgate.net For this compound, a key feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org This results in a characteristic pair of peaks in the mass spectrum for the molecular ion (M⁺) and any bromine-containing fragments, where the peaks are separated by two mass units (M and M+2) and are of almost equal intensity. jove.com

Common fragmentation pathways for aliphatic amides and alkyl halides include alpha-cleavage and the loss of the halogen atom. acs.orgyoutube.com The observation of the molecular ion peak at m/z 151/153 (for C₃H₆⁷⁹BrNO and C₃H₆⁸¹BrNO) and characteristic fragment ions would confirm the identity of the compound. While conventional MS is "chiral-blind," it is frequently coupled with chiral chromatography (e.g., LC-MS, GC-MS) to combine separation with sensitive detection and identification. nih.gov

Table 3: Expected Mass Spectrometry Fragments for 2-Bromopropanamide (B1266602)

| m/z (Mass-to-Charge Ratio) | Ion | Description |

|---|---|---|

| 151/153 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 bromine isotope pattern. jove.com |

| 107/109 | [M - CONH₂]⁺ | Loss of the amide group. |

| 72 | [M - Br]⁺ | Loss of a bromine radical. |

Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com To perform this analysis, a suitable single crystal of enantiomerically pure this compound must be grown.

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice. The determination of absolute configuration is made possible by the phenomenon of anomalous scattering (or resonant scattering). ed.ac.ukmit.edu This effect, which is more pronounced for heavier atoms, causes slight differences in the intensities of specific pairs of diffraction spots (Bijvoet pairs). mit.edu The presence of the bromine atom in this compound provides a strong anomalous scattering signal, which greatly increases the confidence in the assignment of the absolute configuration. thieme-connect.de By carefully analyzing these intensity differences, crystallographers can definitively distinguish between the (S)-enantiomer and its (R)-enantiomer mirror image. ed.ac.uk

Advanced Analytical Approaches in Process Monitoring

The principles of Quality by Design (QbD) in pharmaceutical manufacturing emphasize that quality should be built into the product, which is achieved through a deep understanding and control of the manufacturing process. longdom.org PAT is a key enabler of QbD, utilizing in-situ, at-line, or online measurements of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure the final product meets its specifications. longdom.org For the synthesis of this compound, which often involves the amidation of a chiral α-bromo acid derivative, advanced analytical techniques are crucial for monitoring reaction progression, identifying the formation of intermediates, and controlling the stereochemical outcome.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy (ReactIR)

In-situ FTIR spectroscopy, often referred to by the trade name ReactIR, is a powerful technique for real-time monitoring of chemical reactions in the reaction vessel without the need for sampling. americanpharmaceuticalreview.com This method provides information about the vibrational modes of molecules, allowing for the tracking of functional groups and thus the concentration changes of reactants, intermediates, products, and byproducts over time.

In the context of this compound synthesis, which could proceed via the reaction of (S)-2-bromopropionyl chloride with ammonia (B1221849), in-situ FTIR can monitor several key vibrational bands. For instance, the disappearance of the characteristic carbonyl stretch of the acyl chloride and the appearance of the amide I and amide II bands of this compound would signify the progress of the reaction. This real-time data allows for the precise determination of reaction endpoints, leading to optimized reaction times and reduced impurity formation. While specific data for this compound is not publicly available, representative data from similar amidation reactions can illustrate the utility of this technique.

Table 1: Representative In-situ FTIR Monitoring Data for a Generic Amidation Reaction This table is illustrative and based on typical data for amidation reactions monitored by in-situ FTIR.

| Time (minutes) | Reactant Peak Area (Arbitrary Units) | Product Peak Area (Arbitrary Units) | Reaction Conversion (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 10 | 75 | 25 | 25 |

| 20 | 50 | 50 | 50 |

| 30 | 25 | 75 | 75 |

| 40 | 5 | 95 | 95 |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that is highly suited for in-process monitoring. It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. Furthermore, Raman spectroscopy can be highly sensitive to changes in molecular structure and symmetry, making it a potential tool for monitoring stereochemistry.

For the synthesis of this compound, Raman spectroscopy could be employed to monitor the conversion of reactants to products in real-time. Chiral-specific Raman techniques, such as Raman Optical Activity (ROA), have shown promise in determining the enantiomeric excess of chiral molecules in solution, which would be a significant advancement for the in-situ monitoring of stereoselective reactions. chemrxiv.org While the direct application of ROA for the process monitoring of this compound synthesis has not been detailed in available literature, the principles of the technique suggest its potential applicability.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive analytical technique that can be used for the online monitoring of various physical and chemical properties of materials. rsc.org In pharmaceutical manufacturing, NIR is often used for raw material identification, blend uniformity analysis, and monitoring of drying processes. For reaction monitoring, NIR can be used to track the concentration of major components in the reaction mixture. The application of NIR spectroscopy to monitor the amidation reaction for the synthesis of this compound could provide valuable real-time data on the consumption of reactants and the formation of the product, contributing to better process control.

Online High-Performance Liquid Chromatography (HPLC)

Online HPLC provides a powerful method for the real-time analysis of reaction mixtures with high specificity and sensitivity. longdom.org By integrating an HPLC system with the reactor, samples can be automatically withdrawn, diluted, and injected into the chromatographic system. For the synthesis of this compound, online chiral HPLC would be particularly valuable. This technique can separate and quantify the enantiomers of 2-Bromopropanamide, providing real-time information on the enantiomeric excess (e.e.) of the reaction. This allows for immediate feedback on the performance of a stereoselective catalyst or chiral auxiliary, enabling rapid process optimization to achieve the desired stereochemical purity.

Table 2: Representative Online Chiral HPLC Data for a Stereoselective Synthesis This table is illustrative and based on typical data for online chiral HPLC monitoring.

| Time (hours) | (S)-enantiomer Concentration (mg/mL) | (R)-enantiomer Concentration (mg/mL) | Enantiomeric Excess (%) |

|---|---|---|---|

| 0 | 0 | 0 | N/A |

| 1 | 10.5 | 0.5 | 90.9 |

| 2 | 22.1 | 1.1 | 90.5 |

| 3 | 33.8 | 1.8 | 89.9 |

| 4 | 45.2 | 2.6 | 89.2 |

The integration of these advanced analytical approaches into the process monitoring of this compound synthesis provides a comprehensive, real-time understanding of the chemical transformation. This data-rich environment facilitates the implementation of robust control strategies, leading to improved product quality, increased process efficiency, and enhanced safety.

Advanced Applications and Future Directions in S 2 Bromopropanamide Research

Emerging Synthetic Applications in Fine Chemical Production

(S)-2-Bromopropanamide serves as a key starting material in the stereoselective synthesis of a variety of fine chemicals, particularly in the pharmaceutical and agrochemical industries. Its ability to introduce a chiral propionamide moiety is crucial for the biological activity of many target molecules.

One of the primary applications of this compound is in the synthesis of chiral amines and amino acids. google.com Nucleophilic substitution of the bromide with various nitrogen-containing nucleophiles provides a straightforward route to enantiomerically enriched α-amino amides, which can be further elaborated into valuable pharmaceutical intermediates. The stereochemical integrity of the chiral center is generally well-maintained during these transformations, making it a reliable method for asymmetric synthesis.

In the realm of medicinal chemistry, this compound is utilized in the construction of complex molecular scaffolds. For instance, it can be incorporated into heterocyclic structures, which are prevalent in many drug candidates. The amide functionality can participate in cyclization reactions, while the chiral center directs the stereochemical outcome, leading to the formation of specific diastereomers.

The versatility of this compound as a chiral building block is further highlighted by its use in the synthesis of natural products and their analogues. Many biologically active natural products contain chiral α-substituted carbonyl motifs, and this compound provides a convenient and efficient starting point for their total synthesis.

Integration into Catalytic Cycles

The development of novel catalytic systems is a cornerstone of modern chemical research, and this compound is finding its place in this domain, primarily in the field of asymmetric catalysis. While direct integration into a catalytic cycle as a catalyst component is not its primary role, it serves as a crucial precursor for the synthesis of chiral ligands that are subsequently used in transition-metal and organocatalysis.

Chiral ligands play a pivotal role in asymmetric catalysis by creating a chiral environment around a metal center, thereby inducing enantioselectivity in the catalyzed reaction. This compound can be derivatized to introduce phosphine, amine, or other coordinating groups, transforming it into a versatile chiral ligand precursor. The stereogenic center originating from the this compound backbone is key to the ligand's ability to control the stereochemical outcome of the reaction.

For example, the amide nitrogen of this compound can be functionalized, and the bromine atom can be substituted with a phosphine group to generate chiral P,N-ligands. These ligands have shown promise in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The modular nature of this approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity for a specific reaction.

Development of Novel Derivatization Strategies

The reactivity of the carbon-bromine bond in this compound makes it a focal point for the development of novel derivatization strategies. Beyond simple nucleophilic substitution, researchers are exploring more complex transformations to generate a diverse range of chiral building blocks.

One area of active research is the use of this compound in radical reactions. The C-Br bond can be homolytically cleaved to generate a chiral radical intermediate. This radical can then participate in a variety of bond-forming reactions, such as additions to alkenes or alkynes, providing access to complex chiral molecules that would be difficult to synthesize using traditional ionic methods. The stereochemical outcome of these radical reactions is an area of ongoing investigation, with the potential to develop new stereoselective transformations.

Furthermore, transition metal-catalyzed cross-coupling reactions offer another avenue for the derivatization of this compound. Palladium- or copper-catalyzed reactions, for example, can be used to form new carbon-carbon or carbon-heteroatom bonds at the chiral center. This allows for the introduction of a wide range of functional groups, including aryl, vinyl, and alkynyl moieties, significantly expanding the synthetic utility of this chiral building block.

The development of chiral auxiliaries is another important derivatization strategy. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. This compound can be used to synthesize novel chiral auxiliaries, which can then be employed in a variety of asymmetric transformations. After the desired stereochemistry has been established, the auxiliary can be cleaved and recycled. nih.gov

Exploration of New Reaction Classes

The unique combination of a stereocenter, an amide, and a leaving group in this compound makes it an intriguing substrate for the exploration of new reaction classes. Chemists are continually seeking to develop novel transformations that can exploit the inherent reactivity of such molecules to build molecular complexity in a controlled and efficient manner.

One emerging area is the application of this compound in multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single synthetic operation. rug.nlnih.gov The electrophilic nature of the carbon bearing the bromine atom and the nucleophilic potential of the amide nitrogen (after deprotonation) suggest that this compound could be a valuable component in the design of new stereoselective MCRs. This could lead to the rapid and efficient synthesis of libraries of chiral compounds for drug discovery and other applications.

The investigation of enzymatic transformations involving this compound is another promising frontier. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as dehalogenases or aminotransferases could potentially be used to transform this compound into other valuable chiral molecules with high enantiopurity. The development of engineered enzymes with tailored substrate specificities could further expand the scope of these biocatalytic reactions.

Green Chemistry Principles in this compound Research

The principles of green chemistry are increasingly influencing the direction of chemical research and development, and the synthesis and application of this compound are no exception. Efforts are being made to develop more sustainable and environmentally friendly methods for its production and use.

A key focus of green chemistry is the use of renewable feedstocks and the development of atom-economical reactions. Research into the synthesis of this compound from bio-based starting materials is an important step towards reducing its environmental footprint. Additionally, developing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste generation.

The use of greener solvents and reaction conditions is another critical aspect. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring the use of water, supercritical fluids, or ionic liquids as alternative reaction media for transformations involving this compound. Furthermore, the development of catalytic methods that can operate under milder conditions (lower temperature and pressure) reduces energy consumption. rsc.org

Conclusion

Summary of Key Research Findings

Research into (S)-2-Bromopropanamide and its parent class of α-haloamides has yielded several crucial findings that have become foundational in asymmetric synthesis. A primary area of investigation has been the stereoselective substitution of the bromine atom. Studies have demonstrated that the stereochemical outcome of these reactions can be exquisitely controlled by the choice of reagents and reaction conditions. For instance, the use of soluble silver(I) salts as promoters typically leads to an inversion of configuration at the chiral center, proceeding through an SN2-like mechanism. In contrast, the use of solid silver(I) oxide often results in the retention of configuration, suggesting a different mechanistic pathway possibly involving a more complex interaction with the solid support.

This tunable stereoselectivity has been harnessed in the synthesis of a diverse array of chiral molecules. One of the most significant applications is in the stereocontrolled synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. nih.gov this compound derivatives have been effectively used as precursors in intramolecular cyclization reactions to form the azetidin-2-one (B1220530) ring with high diastereoselectivity. nih.gov This approach has provided a reliable route to enantiopure β-lactams, showcasing the practical utility of this chiral building block.

Furthermore, this compound has been instrumental in the synthesis of chiral α-amino acids. Through nucleophilic substitution of the bromide with various nitrogen nucleophiles, a range of non-natural amino acid derivatives can be accessed with high enantiomeric purity. nih.gov These amino acids are valuable components in the synthesis of peptides and peptidomimetics with tailored biological activities.

The reactivity of this compound also extends to carbon-carbon bond-forming reactions. It has been employed in stereoselective alkylation reactions, where the chiral center directs the approach of the incoming nucleophile, leading to the formation of new stereogenic centers with a high degree of control. These methodologies have expanded the toolbox for the asymmetric synthesis of complex organic molecules.

Below is a summary of key stereoselective reactions involving this compound and related α-haloamides:

| Reaction Type | Promoter/Catalyst | Typical Stereochemical Outcome | Application |

| Nucleophilic Substitution (N-nucleophiles) | Soluble Ag(I) salts | Inversion of configuration | Synthesis of chiral α-amino acids |

| Nucleophilic Substitution (N-nucleophiles) | Solid Ag(I) oxide | Retention of configuration | Synthesis of chiral α-amino acids |

| Intramolecular Alkylation | Base | High diastereoselectivity | Synthesis of β-lactams |

| Alkylation (C-nucleophiles) | Chiral auxiliary control | High diastereoselectivity | Asymmetric C-C bond formation |

Future Outlook and Unaddressed Research Questions

Despite the significant progress in understanding and utilizing this compound, several avenues for future research remain open. The development of new catalytic systems for reactions involving this chiral building block is a promising area. While silver-mediated reactions are well-established, the exploration of other transition metal catalysts or organocatalysts could unlock novel reactivity and enhance stereoselectivity. For instance, the development of catalytic enantioselective reactions that can directly use racemic 2-bromopropanamide (B1266602) to generate a single enantiomer of the product would be a highly valuable advancement, adhering to the principles of atom economy and green chemistry.

A deeper mechanistic understanding of some of the observed stereochemical outcomes is still needed. While empirical observations have guided the synthetic applications, detailed computational and experimental studies could provide a more nuanced picture of the transition states and intermediates involved, particularly in the case of the retention of configuration observed with solid silver(I) oxide. Such studies could lead to the rational design of more efficient and selective catalysts and reagents.

The application of this compound in the synthesis of a broader range of complex natural products and pharmaceuticals is another area ripe for exploration. While its utility in synthesizing fundamental chiral synthons is clear, its incorporation into more elaborate multi-step total synthesis campaigns could further demonstrate its value.

Unaddressed research questions include:

Can organocatalytic methods be developed to achieve highly stereoselective substitutions on this compound, thus avoiding the use of heavy metals?

What is the precise mechanism that governs the retention of stereochemistry in reactions promoted by solid silver(I) oxide?

Can this compound be effectively utilized in radical-based transformations to generate novel chiral structures?

How can the principles of flow chemistry be applied to the synthesis and reactions of this compound to enhance safety and scalability?

Broader Impact of this compound Research in Chiral Synthesis

The research centered on this compound has had a lasting impact on the broader field of chiral synthesis, extending beyond its direct applications. The detailed studies of its stereoselective reactions have contributed significantly to the fundamental understanding of stereocontrol in chemical transformations. The ability to predictably achieve either inversion or retention of configuration at a chiral center by simply changing the reaction promoter is a powerful demonstration of the subtleties of reaction mechanisms and has provided a valuable case study for teaching and research in stereochemistry.

The success of using this compound as a chiral building block has reinforced the "chiral pool" strategy in asymmetric synthesis. This approach, which utilizes readily available enantiopure natural products as starting materials, is a cornerstone of modern organic synthesis. The diverse transformations of this compound have highlighted the versatility of α-haloamides as chiral synthons and have inspired the development and use of other functionalized chiral building blocks.

Moreover, the methodologies developed for the stereocontrolled synthesis of β-lactams and α-amino acids using this compound have had a direct impact on medicinal chemistry and drug discovery. researchfloor.org By providing reliable access to these important classes of chiral molecules, this research has enabled the synthesis of new drug candidates and has facilitated studies on structure-activity relationships.

In essence, the study of this compound has not only provided a valuable tool for the synthesis of specific chiral molecules but has also enriched our fundamental understanding of asymmetric reactions. The principles of stereocontrol and the synthetic strategies honed through its use continue to influence the design and execution of chiral syntheses today.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.